molecular formula C12H16N2O3S B11265967 N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide

Cat. No.: B11265967
M. Wt: 268.33 g/mol
InChI Key: LKVJICGLYOALOF-UHFFFAOYSA-N
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Description

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide is a heterocyclic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring system fused with a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Pfitzinger reaction, which involves the condensation of isatin with an aromatic aldehyde in the presence of a base.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the quinoline derivative with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of environmentally benign solvents and catalysts.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of phosphodiesterase enzymes.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide involves its interaction with specific molecular targets. For example, as a phosphodiesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of cyclic nucleotides and thereby modulating cellular signaling pathways. This can lead to various biological effects, such as anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

    N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide: Similar structure but with an acetamide group instead of a sulfonamide group.

    4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol: Contains a quinoline ring system with a different functional group.

Uniqueness: N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide is unique due to its specific combination of a quinoline ring and a sulfonamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications and potential therapeutic uses.

Properties

Molecular Formula

C12H16N2O3S

Molecular Weight

268.33 g/mol

IUPAC Name

N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)propane-1-sulfonamide

InChI

InChI=1S/C12H16N2O3S/c1-2-7-18(16,17)14-10-4-5-11-9(8-10)3-6-12(15)13-11/h4-5,8,14H,2-3,6-7H2,1H3,(H,13,15)

InChI Key

LKVJICGLYOALOF-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)NC1=CC2=C(C=C1)NC(=O)CC2

Origin of Product

United States

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